molecular formula C23H24N4O4S B11384707 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384707
M. Wt: 452.5 g/mol
InChI Key: SAKGQONQGATDLO-UHFFFAOYSA-N
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Description

N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The 4-sulfonylphenyl group linked to a 3-methylpiperidine ring confers unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-17-6-5-14-26(16-17)32(30,31)20-11-9-18(10-12-20)24-23(29)22-21(28)13-15-27(25-22)19-7-3-2-4-8-19/h2-4,7-13,15,17H,5-6,14,16H2,1H3,(H,24,29)

InChI Key

SAKGQONQGATDLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common method starts with the preparation of 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline . This intermediate is then reacted with various reagents under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Key structural analogues differ in substituents on the piperidine/phenyl rings or the dihydropyridazine core. Below is a comparative table of select compounds:

Compound Name / ID Substituent Variations Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 3-Methylpiperidin-1-yl-sulfonylphenyl, phenyl at N1 ~462.5* N/A N/A
1-(3-Chloro-4-fluorophenyl)-N-(3-fluoro-4-...phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (42) 3-Chloro-4-fluorophenyl, 4-methylpiperidinylpropoxyquinoline ~738.2 112.5–113.7 41.5
N-(3-Fluoro-4-...phenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (45) 4-Methylpiperidinylpropoxyquinoline, phenyl at N1 ~703.8 148.5–150.1 44.1
1-(4-Bromo-2-fluorophenyl)-N-(3-fluoro-4-...phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (43) 4-Bromo-2-fluorophenyl, 4-methylpiperidinylpropoxyquinoline ~781.6 115.8–117.3 35.3
BH53044 (1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide) 2-Methylpiperidin-1-yl-sulfonylphenyl, 3-methylphenyl at N1 466.55 N/A N/A

*Estimated based on molecular formula C24H26N4O4S.

Key Observations:
  • Compound 45, with a simpler phenyl group at N1, shows a higher melting point (148.5–150.1°C), suggesting enhanced stability .
  • Synthetic Efficiency : Yields for analogues range from 35.3% (43 ) to 44.1% (45 ), indicating that steric hindrance from bromo/chloro substituents may reduce reaction efficiency .

Pharmacological and Biochemical Comparisons

While direct biological data for the target compound are scarce, analogues with similar scaffolds exhibit kinase inhibitory activity:

  • Quinoline-Linked Analogues: Compounds like 42 and 45 () incorporate a methoxyquinoline moiety, which enhances binding to ATP pockets in kinases. The 4-methylpiperidinylpropoxy group in 45 may improve solubility compared to the target compound’s sulfonylphenyl group .
  • Halogenation Effects : Bromo/chloro substituents (e.g., 42 , 43 ) are associated with increased metabolic stability but may reduce solubility, limiting in vivo efficacy .

Structure-Activity Relationship (SAR) Insights

  • N1 Substitution: A phenyl group at N1 (target compound, 45) is critical for maintaining planar conformation, facilitating π-π stacking with kinase residues.
  • Sulfonyl vs. Propoxy Linkers: The sulfonyl group in the target compound and BH53044 provides rigidity, whereas propoxy-linked quinoline analogues (42, 45) offer flexibility, possibly improving target engagement .

Biological Activity

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, also known as D223-0647, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24H26N4O4S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : 1-(3-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Structural Features

The structure includes:

  • A dihydropyridazine core , which is known for its diverse biological activities.
  • A sulfonyl group , enhancing binding affinity to biological targets.
  • A methylpiperidine moiety , contributing to its pharmacological profile.

Research indicates that D223-0647 interacts with specific molecular targets, potentially modulating pathways involved in inflammation and cancer progression. The sulfonyl group is crucial for enhancing the compound's affinity for these targets, which may include enzymes and receptors involved in cellular signaling.

Therapeutic Potential

D223-0647 has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have demonstrated that D223-0647 can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anticonvulsant Effects : Similar compounds have exhibited anticonvulsant properties, indicating that D223-0647 may also possess this activity.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has provided insights into the biological activity of D223-0647. Variations in substituents on the piperidine ring and the phenyl group have been shown to influence potency and selectivity against different biological targets.

Compound NameMolecular FormulaKey Features
D223-0647C24H26N4O4SSulfonyl group enhances binding affinity
Analog 1C23H24N2O5SVariation in piperidine structure affects activity
Analog 2C22H22N2O5SDifferent substituents lead to varied pharmacological properties

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of D223-0647 on Mia PaCa-2 and PANC-1 cell lines, it was found that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of D223-0647 using a murine model of acute inflammation. The compound was administered intraperitoneally at doses ranging from 5 to 20 mg/kg. Results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Study 3: Anticonvulsant Activity

In an evaluation of anticonvulsant properties using the maximal electroshock seizure (MES) test, D223-0647 demonstrated significant protective effects at doses of 15 mg/kg, comparable to established anticonvulsants like phenobarbital.

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